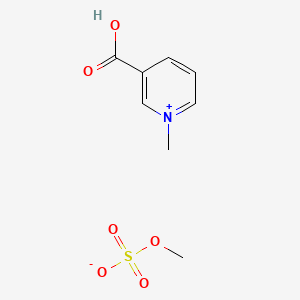

3-Carboxy-1-methylpyridinium methyl sulphate

Description

Properties

CAS No. |

34452-78-3 |

|---|---|

Molecular Formula |

C8H11NO6S |

Molecular Weight |

249.24 g/mol |

IUPAC Name |

1-methylpyridin-1-ium-3-carboxylic acid;methyl sulfate |

InChI |

InChI=1S/C7H7NO2.CH4O4S/c1-8-4-2-3-6(5-8)7(9)10;1-5-6(2,3)4/h2-5H,1H3;1H3,(H,2,3,4) |

InChI Key |

CEHBZQVUCLBGSH-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)O.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-1-methylpyridinium methyl sulphate typically involves the methylation of 3-carboxypyridine. The reaction is carried out in the presence of a methylating agent such as dimethyl sulfate or methyl iodide. The reaction conditions often include a solvent like acetonitrile or dimethylformamide, and the process is usually conducted at elevated temperatures to facilitate the methylation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-1-methylpyridinium methyl sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Carboxy-1-methylpyridinium methyl sulphate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Carboxy-1-methylpyridinium methyl sulphate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Core Structure |

|---|---|---|---|---|

| This compound | Not explicitly provided | C₈H₁₁NO₆S | Pyridinium ring, carboxylate, sulphate | Heterocyclic (pyridine) |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 42346-68-9 | C₆H₉NO₃ | Pyrrolidone ring, carboxylate | Heterocyclic (pyrrolidone) |

| Methyl 3-aminocyclopentanecarboxylate | 1314922-38-7 | C₇H₁₃NO₂ | Cyclopentane, amine, ester | Aliphatic (cyclopentane) |

| Clopidogrel hydrogen sulphate | 120202-66-6 | C₁₆H₁₈ClNO₆S₂ | Thienopyridine, sulphate | Heterocyclic (thienopyridine) |

- Pyridinium vs. Pyrrolidone : The pyridinium ring in 3-carboxy-1-methylpyridinium confers cationic character, while the pyrrolidone ring in 1-methyl-5-oxopyrrolidine-3-carboxylic acid is neutral and contains a ketone group .

- Sulphate Counterion : Unlike clopidogrel hydrogen sulphate, where sulphate is covalently bound, the methyl sulphate in 3-carboxy-1-methylpyridinium acts as an ionic counterion, influencing solubility and stability .

Research Findings and Comparative Data

- Plant Exudate Dynamics : this compound is 2.3-fold more abundant in clay-grown Brachypodium distachyon compared to hydroponic systems, suggesting substrate-dependent biosynthesis .

- Pharmacological Activity : Clopidogrel hydrogen sulphate’s antiplatelet efficacy relies on its irreversible binding to P2Y12 receptors, a mechanism absent in 3-carboxy-1-methylpyridinium due to structural dissimilarities .

- Environmental Behavior : Sulphate-containing compounds like this compound may interact with soil microbiota, though sulphate reduction processes (as studied in ) are more influenced by pH than heavy metals .

Biological Activity

3-Carboxy-1-methylpyridinium methyl sulphate, also known as Trigonellin sulfate, is a pyridinium salt with the molecular formula C8H11NO6S. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound includes a carboxyl group and a methyl group attached to the pyridinium ring. This configuration enhances its reactivity and interaction with biological targets.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H11NO6S | Contains a methyl sulfate moiety |

| 3-Carboxy-1-(carboxymethyl)pyridinium | C9H11NO6 | Additional carboxymethyl group |

| 1-Methyl-3-carboxypyridinium | C8H9NO2 | Lacks the methyl sulfate group |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several pathogens. It appears to inhibit bacterial growth by interfering with specific metabolic pathways. For instance, it has been reported to modulate enzyme activity within biochemical pathways critical for microbial survival.

Anticancer Effects

In vitro studies using pancreatic (Panc1) and colon (Colo357) cancer cell lines demonstrated that this compound can inhibit cancer cell proliferation. The compound was tested at various concentrations (0.01–10 µM), revealing a dose-dependent inhibition of ARE-driven luciferase expression, indicating its potential role as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act as an inhibitor or activator of certain enzymes involved in critical biochemical pathways. This modulation could lead to altered cellular responses in both microbial and cancerous cells.

Case Studies

Several case studies highlight the compound's biological activity:

- Diabetes Research : In studies involving diabetic rats, administration of Trigonellin (the parent compound) allowed for significant reductions in diabetes-related organ damage, suggesting a protective effect that may extend to derivatives like this compound .

- Cancer Cell Line Studies : In vitro assays using Panc1 and Colo357 cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability, supporting its potential as a therapeutic agent against pancreatic and colon cancers .

Future Directions

Further research is necessary to elucidate the detailed mechanisms by which this compound interacts with biological systems. Investigations should focus on:

- Identifying specific molecular targets.

- Understanding the structure-activity relationship.

- Conducting in vivo studies to assess therapeutic efficacy and safety.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.